molecular formula C14H12FNO3 B13202544 Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13202544
M. Wt: 261.25 g/mol
InChI Key: DCRNZYLEDCNSSL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the dihydropyridinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of both the fluorophenyl group and the dihydropyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN2O6
  • Molecular Weight : 376.336 g/mol
  • IUPAC Name : Methyl 5-[(4-fluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate
  • SMILES Notation : COC(=O)C1=C(OC)C(=O)C(=CN1CC=O)C(=O)NCc2ccc(F)cc2

This compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. The activity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) has been studied extensively.

In a study focusing on pyridothienopyrimidine derivatives, several compounds demonstrated potent inhibitory effects on Pim-1 kinase, with IC50 values ranging from 1.18 to 8.83 µM . This suggests that this compound may possess similar inhibitory capabilities.

Antimicrobial Activity

The structure of this compound suggests potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their effectiveness against various pathogens. For example, thienylpyridyl derivatives showed promising results against both bacterial and fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the dihydropyridine ring can significantly alter its potency and selectivity. For instance:

Substituent PositionEffect on Activity
Para position (F)Increased potency against cancer cells
Meta position (F)Moderate activity
No substitutionReduced activity

This table illustrates how different fluorine substitutions can impact the biological efficacy of dihydropyridine derivatives.

Case Study 1: Inhibition of Pim Kinases

In a comparative study of various pyridothienopyrimidinone derivatives, this compound was evaluated for its Pim kinase inhibition. The results indicated that it could potentially serve as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against common bacterial strains. The findings revealed that certain derivatives exhibited significant bactericidal effects, suggesting that this compound could be further explored for its therapeutic potential in infectious diseases .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[4-(3-fluorophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12FNO3/c1-19-14(18)9-16-6-5-11(8-13(16)17)10-3-2-4-12(15)7-10/h2-8H,9H2,1H3

InChI Key

DCRNZYLEDCNSSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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